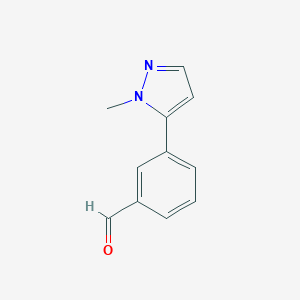

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde

描述

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and pyrazole functionalities allows for diverse chemical reactivity and the possibility of forming complex molecular architectures.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde typically involves the formation of the pyrazole ring followed by its functionalization One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

For example, a typical synthetic route might involve:

Cyclization: Reacting 1-methylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Formylation: Introducing the benzaldehyde group via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.

Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.

Major Products

Oxidation: 3-(1-Methyl-1H-pyrazol-5-YL)benzoic acid.

Reduction: 3-(1-Methyl-1H-pyrazol-5-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry Applications

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde has shown potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival.

2. Anti-inflammatory Properties

Compounds related to this compound have been investigated for their ability to modulate inflammatory responses. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases.

3. Enzyme Inhibition

Studies have shown that derivatives may interact with cytochrome P450 enzymes, affecting drug metabolism. This interaction could lead to significant implications in pharmacology, particularly in drug-drug interaction scenarios.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : One common method involves the condensation of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones under acidic conditions.

- Functionalization Techniques : Various functionalization strategies allow for the modification of the pyrazole ring or the benzaldehyde group, leading to a range of derivatives with enhanced properties.

Research into the biological activities of this compound has revealed several noteworthy interactions:

- Binding Affinities : Interaction studies indicate that this compound can bind to specific receptors or enzymes, influencing their activity. For example, some derivatives have shown promising results in inhibiting certain kinases involved in cancer progression.

-

Case Studies :

- A study published in a pharmacological journal highlighted the effectiveness of a derivative in reducing tumor size in animal models.

- Another investigation focused on the anti-inflammatory effects of a related compound, showcasing its potential as a therapeutic agent for chronic inflammatory conditions.

作用机制

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.

相似化合物的比较

Similar Compounds

3-(1H-Pyrazol-5-YL)benzaldehyde: Lacks the methyl group on the pyrazole ring.

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde: The position of the pyrazole ring attachment differs.

3-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: Another positional isomer with different reactivity.

Uniqueness

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in research and industry.

生物活性

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is a compound belonging to the pyrazole class, characterized by a pyrazole ring substituted with a benzaldehyde moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₀N₂O

- Molecular Weight : Approximately 186.21 g/mol

- Structure : The compound consists of a benzaldehyde group attached to the 3-position of a 1-methyl-1H-pyrazole, contributing to its unique properties and potential applications in various fields.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Notably effective against MDA-MB-231 cells.

- Liver Cancer : Demonstrated activity against HepG2 cells.

- Colorectal and Lung Cancer : Exhibited antiproliferative effects on multiple cancer types.

The mechanism of action often involves the inhibition of specific molecular pathways related to cell growth and survival, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to show anti-inflammatory effects. For instance, studies have identified several pyrazole derivatives as selective COX-2 inhibitors, which are crucial targets in reducing inflammation. The anti-inflammatory activity is typically quantified using IC50 values, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds in this class have shown activity against various bacterial strains, indicating their potential use as antibacterial agents. The exact mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including multi-component reactions that allow for the efficient assembly of complex structures. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring or benzaldehyde group can significantly influence biological activity. For example:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde | 0.80 | Different position of pyrazole substitution |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | 0.79 | Contains a phenyl group at a different position |

| 3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole | 0.77 | Contains a chloromethyl group enhancing reactivity |

These comparisons illustrate how structural variations can lead to differing biological activities, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Cytotoxicity Assessment : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines using assays such as MTT assays. Compounds derived from 3-methyl-phenyl-pyrazol-5(4H)-one showed significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

- Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance therapeutic efficacy .

属性

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEVTGNGZRHBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443687 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-80-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。